
1-(6-Quinolyl)-1H-tetrazole-5-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Quinolyl)-1H-tetrazole-5-thiol is a heterocyclic compound that combines the structural features of quinoline and tetrazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Quinolyl)-1H-tetrazole-5-thiol typically involves the reaction of quinoline derivatives with azides and thiols. One common method includes the photolysis of quinolyl azides in the presence of aliphatic thiols, which results in the formation of alkylthioquinolylamines . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
1-(6-Quinolyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted quinoline derivatives, depending on the reaction pathway and conditions used.
科学的研究の応用
1-(6-Quinolyl)-1H-tetrazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 1-(6-Quinolyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular pathways involved in signal transduction and gene expression .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline and tetrazole derivatives, such as:
- 6-Methoxyquinoline
- 1,2,3,4-Tetrahydroquinoline
- 5-Quinolyl azides
Uniqueness
1-(6-Quinolyl)-1H-tetrazole-5-thiol is unique due to its combined structural features of quinoline and tetrazole, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H7N5S |
|---|---|
分子量 |
229.26 g/mol |
IUPAC名 |
1-quinolin-6-yl-2H-tetrazole-5-thione |
InChI |
InChI=1S/C10H7N5S/c16-10-12-13-14-15(10)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,(H,12,14,16) |
InChIキー |
WGSDSTZISRJBKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)N3C(=S)N=NN3)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide](/img/structure/B13679050.png)
![4'-Bromo-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13679057.png)
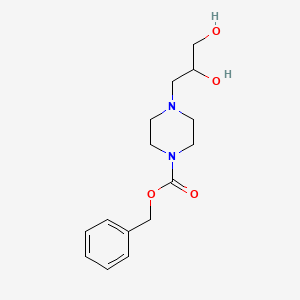
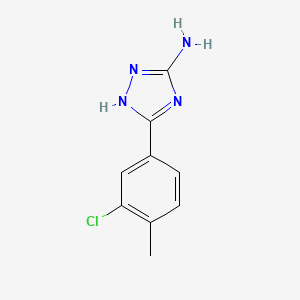

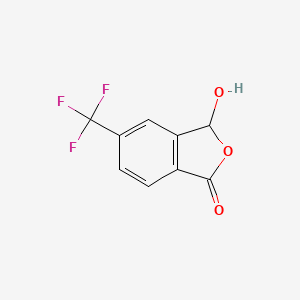
![Methyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13679093.png)
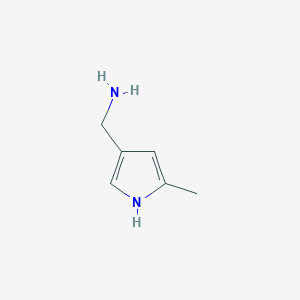

![5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679107.png)
![1-(Benzo[d]isothiazol-4-yl)ethanone](/img/structure/B13679108.png)
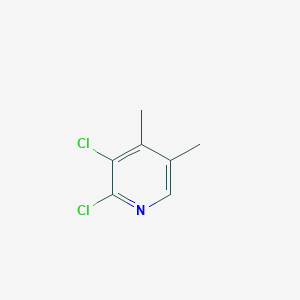
![N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide](/img/structure/B13679116.png)
